molecular formula C25H22FNO4 B1337746 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid CAS No. 204589-82-2

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid

Cat. No. B1337746
M. Wt: 419.4 g/mol
InChI Key: YOJPXOLPAHAPAQ-ISKFKSNPSA-N
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Description

The compound “3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid” has a CAS Number of 204589-82-2 . It has a molecular weight of 419.45 and its linear formula is C25H22FNO4 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of oxalyl dichloride in dichloromethane at 20℃ for 16.5 hours . Another method involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C25H22FNO4 . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .


Chemical Reactions Analysis

The compound undergoes a reaction with oxalyl dichloride in dichloromethane, resulting in the formation of an acid chloride . It can also undergo hydrolysis with KOH in THF/t-BuOH .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 687.445°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid" is part of a class of chemical entities that are of significant interest in synthetic organic chemistry due to their complex structure and potential biological activities. Research efforts have focused on the synthesis of related compounds, which often serve as intermediates in the development of pharmaceuticals and materials with unique properties.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJPXOLPAHAPAQ-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443270
Record name 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid

CAS RN

204589-82-2
Record name (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204589-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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